2,4-Dichloropyrido[3,4-D]pyrimidine
Overview
Description
“2,4-Dichloropyrido[3,4-D]pyrimidine” is a chemical compound with the molecular formula C7H3Cl2N3 and a molecular weight of 200.03 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “2,4-Dichloropyrido[3,4-D]pyrimidine”, has been a subject of research. For instance, one study discusses the synthesis of pyrimidines and their anti-inflammatory effects . Another study mentions the reductive condensation of 6-cyano-5-methyl-pyrido .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloropyrido[3,4-D]pyrimidine” is characterized by two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for this compound is 1S/C7H3Cl2N3/c8-6-4-1-2-10-3-5 (4)11-7 (9)12-6/h1-3H .
Physical And Chemical Properties Analysis
“2,4-Dichloropyrido[3,4-D]pyrimidine” is a solid substance with a molecular weight of 200.03 . It is stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Chemical Reactivity and Synthesis
2,4-Dichloropyrido[3,4-d]pyrimidine has been a subject of interest in synthetic chemistry. Research has focused on its selective disubstitution and its utility in facilitating Suzuki and Stille cross-coupling reactions, showcasing its potential in creating highly functionalized compounds (Lavecchia et al., 2005). Further studies have explored efficient synthesis routes involving this compound, highlighting its role in regioselective pallado-dehalogenation and subsequent cross-coupling reactions to produce various substituted pyrido[3,2-d]pyrimidines (Tikad et al., 2009).
Synthesis of Diverse Pyrimidine Derivatives
Innovative synthetic strategies have been developed using 2,4-Dichloropyrido[3,4-d]pyrimidine as a starting material to access dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines. This includes regioselective cross-coupling reactions, enabling the creation of diverse bis-functionalized pyrimidine series, which can be utilized in various chemical applications (Tikad et al., 2007).
Versatility in Functional Group Modifications
Research has shown the versatility of 2,4-Dichloropyrido[3,4-d]pyrimidine in functional group modifications. Studies demonstrate one-pot synthesis approaches for di(het)arylation and diamination of this compound, leading to highly functionalized products. Such synthesis methods open doors for more complex and varied chemical products (Tikad et al., 2009).
Applications in Heterocyclic Chemistry
The compound's reactivity has been explored in the synthesis of highly functionalized pyrimidines, demonstrating its potential in heterocyclic chemistry. This includes the creation of substituted or fused pyrimidine derivatives, which are significant in the development of novel compounds with potential applications in various fields (Vincetti et al., 2019).
Exploration in Optoelectronic Materials
The compound has been utilized in the synthesis of chromophores, like 2,4-Bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines, highlighting its role in the development of materials with potential optoelectronic applications. This showcases its adaptability in contributing to the synthesis of compounds with unique optical properties (Bucevičius et al., 2015).
Multicomponent Synthesis
Finally, 2,4-Dichloropyrido[3,4-d]pyrimidine has been a key component in multicomponent synthesis approaches. Such approaches are significant in green chemistry, offering sustainable methods for constructing biologically relevant moieties (Chaudhary, 2021).
Safety And Hazards
The safety data sheet for “2,4-Dichloropyrido[3,4-D]pyrimidine” indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
2,4-dichloropyrido[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-4-1-2-10-3-5(4)11-7(9)12-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUVYWACDUJBDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672138 | |
Record name | 2,4-Dichloropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloropyrido[3,4-D]pyrimidine | |
CAS RN |
908240-50-6 | |
Record name | 2,4-Dichloropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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